1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-methylpiperidine
Description
The exact mass of the compound 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-methylpiperidine is 261.13649347 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-4-6-16(7-5-11)15(17)12-2-3-13-14(10-12)19-9-8-18-13/h2-3,10-11H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGFBFRGFZFRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been shown to have anticonvulsant activity, suggesting that it may interact with targets involved in neuronal signaling.
Mode of Action
The compound acts as an antagonist of the NMDAR (N-methyl-D-aspartate receptor) channel and an inhibitor of voltage-gated sodium channels. This suggests that it may prevent the flow of ions through these channels, thereby modulating neuronal activity.
Biochemical Pathways
Given its role as an nmdar antagonist and sodium channel inhibitor, it likely impacts pathways involved in neuronal signaling and excitability.
Pharmacokinetics
The compound is a prodrug that is hydrolyzed to benzoic acid in the body This suggests that it undergoes metabolism (the ‘M’ in ADME) to become an active compound
Result of Action
As a result of its action, 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-methylpiperidine has been shown to have anticonvulsant activity in mice and rabbits. This suggests that it may help to reduce excessive neuronal activity associated with seizures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
